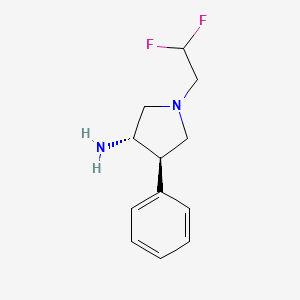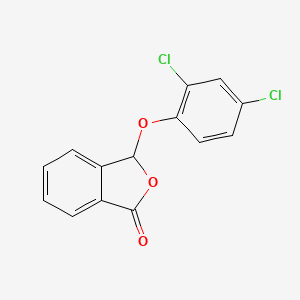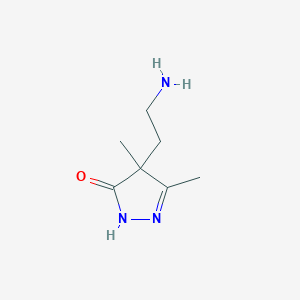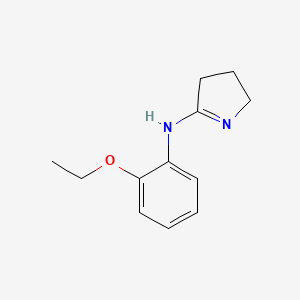
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a phenyl group and a difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Difluoroethyl Group: This can be done using a difluoroethylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Applications De Recherche Scientifique
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine: Unique due to the presence of both a phenyl group and a difluoroethyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.
Propriétés
Formule moléculaire |
C12H16F2N2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3S,4R)-1-(2,2-difluoroethyl)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)8-16-6-10(11(15)7-16)9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11+/m0/s1 |
Clé InChI |
AATZNGBNRUQKKM-WDEREUQCSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1CC(F)F)N)C2=CC=CC=C2 |
SMILES canonique |
C1C(C(CN1CC(F)F)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)







